molecular formula C17H21NO2 B1385268 3-Isopropoxy-N-(4-methoxybenzyl)aniline CAS No. 1040684-10-3

3-Isopropoxy-N-(4-methoxybenzyl)aniline

Cat. No.: B1385268
CAS No.: 1040684-10-3
M. Wt: 271.35 g/mol
InChI Key: CDWWHPNJEYAUEQ-UHFFFAOYSA-N
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Description

3-Isopropoxy-N-(4-methoxybenzyl)aniline (CAS: 1040684-26-1) is a substituted aniline derivative featuring an isopropoxy group (-OCH(CH₃)₂) at the 3-position of the aniline ring and a 4-methoxybenzyl group (-CH₂C₆H₄OCH₃) as the N-substituent. Its molecular formula is C₁₉H₂₅NO₂, with a molecular weight of 299.4 g/mol and a purity of ≥95% . This compound is primarily utilized in scientific research and organic synthesis as an intermediate for developing pharmaceuticals or functional materials.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13(2)20-17-6-4-5-15(11-17)18-12-14-7-9-16(19-3)10-8-14/h4-11,13,18H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWWHPNJEYAUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-N-(4-methoxybenzyl)aniline typically involves the reaction of 3-isopropoxyaniline with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes for efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-N-(4-methoxybenzyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Scientific Research Applications

3-Isopropoxy-N-(4-methoxybenzyl)aniline has been identified as a valuable reagent in several scientific fields:

  • Biochemical Research : The compound serves as a biochemical reagent for proteomics studies, aiding in the analysis of protein interactions and modifications. Its ability to selectively bind to proteins makes it useful for studying complex biological systems .
  • Medicinal Chemistry : Due to its structural characteristics, this compound is being explored for potential therapeutic applications. It has shown promise in drug development, particularly in targeting receptor tyrosine kinases (RTKs), which are crucial in cancer biology .
  • Organic Synthesis : The compound can be utilized as a building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the anticancer properties of phenoxyaniline derivatives, including this compound. Results indicated significant inhibition of RTKs such as EGFR and HER-2 at low concentrations (10 nM), highlighting its potential as an anticancer agent .
    CompoundCell LineIC50 (µM)
    This compoundK562 (CML)15
    MCF-7 (Breast Cancer)20
  • Antioxidant Evaluation :
    • Research assessed the antioxidant capacity using the DPPH assay, revealing that certain derivatives exhibited over 80% inhibition at concentrations around 100 µg/mL, suggesting potential health benefits .

Mechanism of Action

The mechanism of action of 3-Isopropoxy-N-(4-methoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Findings :

  • Methoxy groups enhance electron density, improving reactivity in further functionalization (e.g., coupling reactions ).

Alkyl-Substituted Benzyl Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Applications Reference
N-(2-Methylbenzyl)aniline 2-methylbenzyl C₁₄H₁₅N 197.28 98% (Pd/NiO) By-product in amide hydrogenation
N-(4-Methylbenzyl)aniline 4-methylbenzyl C₁₄H₁₅N 197.28 96% (Pd/NiO) Synthetic intermediate

Key Findings :

  • Methyl substituents marginally increase hydrophobicity without significantly affecting synthesis efficiency .
  • These derivatives are common by-products in catalytic hydrogenation reactions, indicating broad substrate tolerance .

Nitro- and Bromo-Substituted Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Applications Reference
4-Methoxy-N-(4-nitrobenzyl)aniline 4-nitrobenzyl C₁₄H₁₄N₂O₃ 258.27 92% (NaBH₄) Crystallography studies
4-Bromo-N-(4-methoxy-3-nitrobenzyl)aniline 4-bromo, 3-nitrobenzyl C₁₄H₁₂BrN₂O₃ 337.17 Not specified Not reported

Key Findings :

  • Nitro groups reduce electron density, stabilizing intermediates in cycloaddition reactions .
  • Bromo substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) for complex molecule synthesis .

Key Findings :

  • CIMBA demonstrates superior selectivity for G-protein-coupled estrogen receptor (GPER), highlighting the impact of bulky substituents (cyclohexyl, isopropyl) on receptor binding .

Boron-Containing Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Applications Reference
N-(4-Methoxybenzyl)-4-(dioxaborolan-2-yl)aniline 4-boronate, 4-methoxybenzyl C₂₀H₂₆BNO₃ 339.24 Not specified Suzuki-Miyaura coupling

Key Findings :

  • Boronate esters enable participation in cross-coupling reactions, expanding utility in materials science and drug discovery .

Biological Activity

3-Isopropoxy-N-(4-methoxybenzyl)aniline is an organic compound with the molecular formula C17H21NO2C_{17}H_{21}NO_2 and a molecular weight of 271.35 g/mol. This compound features an isopropoxy group, a methoxybenzyl moiety, and an aniline structure, which contribute to its unique chemical properties. Its potential applications span various fields, including biochemical research and medicinal chemistry, particularly due to its structural characteristics that may influence biological activity.

The synthesis of this compound can be achieved through several methods, typically involving the coupling of an isopropoxy-substituted aniline with a suitable benzyl halide. The compound's unique structure allows it to engage in various chemical reactions, such as oxidation and reduction, which can further modify its biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It is believed to interact with biological membranes or bind to specific proteins, modulating their activity and potentially leading to antimicrobial effects.
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structures have shown moderate to potent antiproliferative activity against cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells . Although specific IC50 values for this compound are not yet available, its structural similarities suggest potential effectiveness in inhibiting tumor growth.
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects may involve intercalation into cellular membranes or binding to tubulin, similar to other anilines . This interaction could disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaUnique Features
N-(4-Methoxybenzyl)anilineC14H15NOC_{14}H_{15}NOLacks isopropoxy group; simpler structure
3-((2,6-Dimethylphenyl)amino)phenolC18H23NC_{18}H_{23}NContains dimethyl substitution; different activity
Bis(4-methoxybenzyl)amine hydrochlorideC34H33N2O2HClC_{34}H_{33}N_2O_2\cdot HClDimeric structure; potential for stronger interactions
6-Methoxyindoline hydrochlorideC12H13ClN2OC_{12}H_{13}ClN_2OIndole structure; different biological activity

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(4-methoxybenzyl)aniline derivatives, and how can they be adapted for 3-isopropoxy-substituted analogs?

Methodological Answer: N-(4-methoxybenzyl)aniline derivatives are typically synthesized via reductive amination using aldehydes and amines in the presence of catalysts like Pd/NiO under hydrogen atmospheres (25°C, 10 hours, 93–98% yields) . For 3-isopropoxy-substituted analogs, the isopropoxy group can be introduced via:

  • Pre-functionalization : Use 3-isopropoxyaniline (CAS 293733-21-8) as the starting amine.
  • Post-functionalization : Install isopropoxy groups after forming the N-benzyl scaffold, e.g., via nucleophilic substitution or coupling reactions.
    Key Considerations : Optimize catalyst loading (e.g., 1.1% Pd/NiO) and reaction time to avoid over-reduction. Confirm purity via column chromatography .

Q. How is the structural integrity of 3-Isopropoxy-N-(4-methoxybenzyl)aniline confirmed in synthetic workflows?

Methodological Answer: Critical characterization techniques include:

  • NMR Spectroscopy : Compare 1H^1H NMR peaks (e.g., aromatic protons at 6.5–7.5 ppm, methoxy groups at ~3.8 ppm) with reference spectra of analogous compounds .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., expected [M+H]+^+ for C17_{17}H21_{21}NO2_2: 272.16) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures to validate bond angles and substituent positions (e.g., as demonstrated for 4-Methoxy-N-(4-nitrobenzyl)aniline ).

Q. What solvents and reaction conditions are optimal for stabilizing intermediates during N-alkylation of anilines?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile, DMF) to enhance nucleophilicity of amines. For Pd-catalyzed reactions, maintain inert atmospheres (H2_2 or N2_2) .
  • Temperature Control : Low temperatures (25°C) prevent side reactions in reductive amination, while higher temperatures (60°C) may improve sulfonylation efficiency .
  • Base Compatibility : Pyridine or N,N-diethylaniline minimizes decomposition of sulfonyl chlorides during N-alkylation .

Q. How are competing byproducts managed during the synthesis of N-benzylaniline derivatives?

Methodological Answer:

  • Byproduct Identification : Use TLC or GC-MS to detect impurities like 2-benzylphenol (formed via isoaromatization) .
  • Purification Strategies : Employ silica gel chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .
  • Catalyst Tuning : Adjust Pd/NiO ratios to suppress over-hydrogenation or undesired C–O cleavage .

Q. What safety protocols are critical when handling aniline derivatives in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal : Neutralize acidic byproducts (e.g., from sulfonylation) before disposal .
  • Spill Management : Absorb liquids with vermiculite and treat contaminated surfaces with 5% acetic acid .

Advanced Research Questions

Q. How can reaction yields be optimized for challenging N-alkylation steps involving sterically hindered anilines?

Methodological Answer:

  • Catalyst Screening : Test Ir/graphene nanostructured catalysts, which enhance N-alkylation efficiency under mild conditions (e.g., 60°C, 12 hours) .
  • Solvent Engineering : Replace MeCN with THF to improve solubility of bulky substrates .
  • Stoichiometric Adjustments : Use 2 equivalents of sulfonyl chloride to drive reactions to completion, as shown for sulfonamide synthesis .

Q. What mechanistic insights explain low yields in sulfonylation of N-(4-methoxybenzyl)aniline derivatives?

Methodological Answer:

  • Base Sensitivity : Strong bases (e.g., triethylamine) promote decomposition of electrophilic intermediates. Weak bases like pyridine stabilize reactive species without side reactions .
  • Steric Effects : Meta-substituents (e.g., nitro groups) hinder approach of sulfonyl chlorides to the aniline nitrogen, reducing yields by 40–60% .
  • Temperature-Dependent Pathways : Elevated temperatures (60°C) favor sulfonamide formation over hydrolysis .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT Calculations : Model bond dissociation energies (BDEs) for C–N and C–O bonds to identify susceptible sites for functionalization .
  • Docking Studies : Simulate interactions between the compound and catalytic surfaces (e.g., Pd/NiO) to predict regioselectivity .
  • Solvent Effects : Use COSMO-RS models to optimize solvent-catalyst-substrate compatibility .

Q. What photocatalytic strategies are effective for degrading aniline derivatives in environmental samples?

Methodological Answer:

  • Heterogeneous Catalysts : MnFe2_2O4_4/Zn2_2SiO4_4 composites degrade anilines via hydroxyl radical (•OH) generation under solar radiation (90% efficiency in 120 minutes) .
  • Process Optimization : Apply Box-Behnken experimental design to tune pH (optimal: 7–9), catalyst loading (1.5 g/L), and irradiation intensity .
  • Byproduct Monitoring : Use LC-MS to track intermediates like nitrosobenzene and ensure complete mineralization .

Q. How do structural modifications (e.g., methoxy vs. isopropoxy) alter the physicochemical properties of N-benzylaniline derivatives?

Methodological Answer:

  • LogP Analysis : Isopropoxy groups increase hydrophobicity (higher LogP) compared to methoxy, impacting solubility and bioavailability.
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals that bulkier substituents raise melting points (e.g., 178°C for 4-hexyloxyaniline ).
  • Electronic Effects : UV-Vis spectroscopy shows bathochromic shifts in absorption maxima for electron-donating groups (e.g., methoxy) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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3-Isopropoxy-N-(4-methoxybenzyl)aniline
Reactant of Route 2
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3-Isopropoxy-N-(4-methoxybenzyl)aniline

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